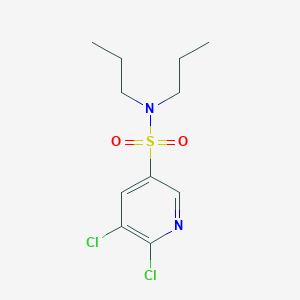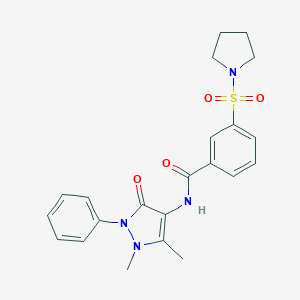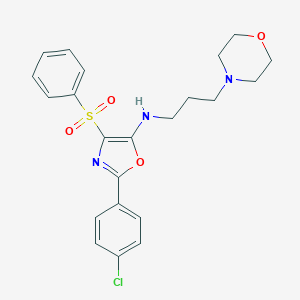
4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide has biochemical and physiological effects on cells and tissues. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. Additionally, the compound has been found to reduce the accumulation of amyloid-beta, a protein that is associated with Alzheimer's disease, in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide in lab experiments is its potential to inhibit the growth of cancer cells and reduce the accumulation of amyloid-beta in the brain. This makes it a valuable tool for studying the mechanisms of cancer and neurodegenerative diseases. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide. One direction is to further investigate its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Finally, future studies may focus on synthesizing and testing analogs of this compound to identify more potent and selective inhibitors of cancer cell growth and neurodegenerative disease progression.
Méthodes De Synthèse
The synthesis of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide involves the reaction of 4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)benzamide with 4-fluorobenzylamine. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled conditions. The yield of the final product is dependent on the reaction conditions and the purity of the starting materials.
Applications De Recherche Scientifique
4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. The compound has also been studied for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its potential use as a tool in chemical biology research.
Propriétés
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrFNO3S/c19-15-5-3-14(4-6-15)18(22)21(17-9-10-25(23,24)12-17)11-13-1-7-16(20)8-2-13/h1-8,17H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCMKYSDQZTHOC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrFNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-fluorobenzyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1-Ethylpropyl)-5-[(1-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B385518.png)
![4-methyl-N-[(2-methylphenoxy)acetyl]benzenesulfonamide](/img/structure/B385519.png)
![2-[5-(2-Chlorophenyl)furan-2-yl]-3-(4-methoxyphenyl)-6-oxo-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile](/img/structure/B385521.png)

![N-[phenyl(propylamino)methylene]-2-thiophenesulfonamide](/img/structure/B385523.png)
![N-[(tert-butylamino)(phenyl)methylene]-2-thiophenesulfonamide](/img/structure/B385525.png)
![N-{3-[(2-fluorophenyl)(4-morpholinyl)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B385528.png)
![2-[(4-allylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B385529.png)


![2-(4-chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine](/img/structure/B385534.png)
![1-[2-(4-Bromophenoxy)ethoxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol](/img/structure/B385535.png)
![N-(1,2-dimethylpropyl)-N-[4-(trifluoromethyl)benzyl]amine](/img/structure/B385536.png)